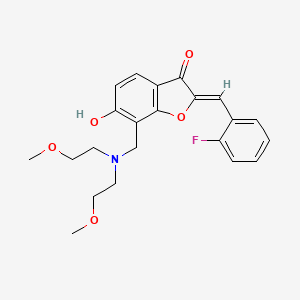![molecular formula C21H33Cl2FN2O2 B2485083 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1217688-22-6](/img/structure/B2485083.png)
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a highly specialized compound that has garnered significant interest in scientific research. This compound is structurally unique due to its complex molecular arrangement, which includes a bicyclo[2.2.1]heptane backbone, an oxymethylene linkage, and a fluorophenyl-substituted piperazine moiety. Its unique structure makes it a valuable subject for various fields of study, including organic chemistry, pharmacology, and materials science.
准备方法
The synthesis of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane scaffold. This scaffold can be synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The subsequent introduction of the oxymethylene group is achieved through an alkylation reaction, followed by the attachment of the piperazine derivative via nucleophilic substitution. The fluorophenyl group is introduced in the final stages through a carefully controlled electrophilic aromatic substitution. Industrial production methods for this compound are optimized for yield and purity, often involving catalytic hydrogenation and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride undergoes a variety of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: : The compound can be reduced at the oxymethylene linkage or the fluorophenyl ring using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : The fluorophenyl ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly under basic conditions with strong nucleophiles.
Rearrangement: : Under acidic conditions, the compound may undergo molecular rearrangements that alter its structural configuration.
Major products from these reactions include ketones, alcohols, and various substituted aromatic compounds, each dependent on the specific reagents and conditions applied.
科学研究应用
In chemistry, this compound serves as a model for studying stereochemical effects and reaction mechanisms. Its unique structure makes it an excellent subject for examining the influence of rigid bicyclic systems on chemical reactivity and selectivity.
In biology and medicine, 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride has potential applications as a pharmacophore. The piperazine moiety is well-known for its bioactive properties, and the fluorophenyl group may enhance binding affinity and specificity for certain biological targets. Research is ongoing to explore its efficacy as a therapeutic agent in neurological disorders and its potential use as a ligand in receptor studies.
In industry, the compound’s robust chemical properties make it a candidate for materials science applications, including the development of novel polymers and advanced composites. Its stability and reactivity under various conditions provide valuable insights for designing new materials with enhanced properties.
作用机制
The exact mechanism by which 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride exerts its effects is still under investigation. preliminary studies suggest that the compound interacts with specific molecular targets such as G-protein coupled receptors (GPCRs) and ion channels. The piperazine ring is believed to play a crucial role in this interaction, facilitating binding through hydrogen bonding and hydrophobic interactions. The fluorophenyl group may enhance the compound's binding affinity and selectivity, while the bicyclo[2.2.1]heptane backbone provides structural rigidity that aids in the precise positioning of the functional groups.
相似化合物的比较
Compared to other similar compounds, 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride stands out due to its unique combination of structural elements. Similar compounds include:
1-(2-fluorophenyl)piperazine: : Lacks the bicyclo[2.2.1]heptane backbone, leading to different pharmacological properties.
4-(2-fluorophenyl)piperazin-1-yl)methanol: : Contains a simpler structure without the bicyclic system, affecting its reactivity and binding affinity.
Bicyclo[2.2.1]heptane derivatives: : While they share the bicyclic core, they often lack the piperazine and fluorophenyl functionalities, resulting in differing chemical and biological activities.
The uniqueness of this compound lies in its integrated structure, which combines these elements to produce distinctive properties and applications.
There you go
属性
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FN2O2.2ClH/c22-20-3-1-2-4-21(20)24-9-7-23(8-10-24)13-19(25)15-26-14-18-12-16-5-6-17(18)11-16;;/h1-4,16-19,25H,5-15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLISCYZMAZZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2COCC(CN3CCN(CC3)C4=CC=CC=C4F)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2485000.png)
![4-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2485002.png)
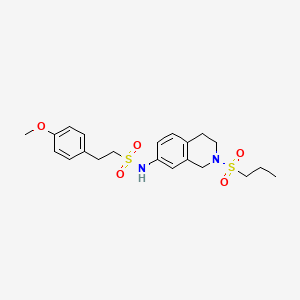
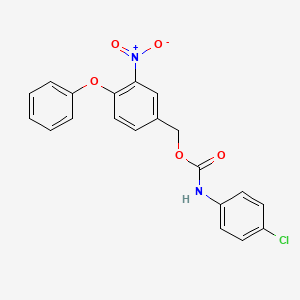
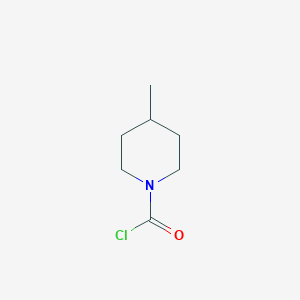
![Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2485014.png)
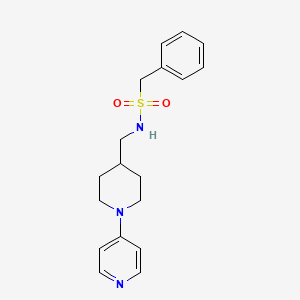
![4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid](/img/structure/B2485017.png)
![2-(2,4-dimethylphenoxy)-N-{[(prop-2-en-1-yl)carbamothioyl]amino}acetamide](/img/structure/B2485018.png)
![N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2485019.png)
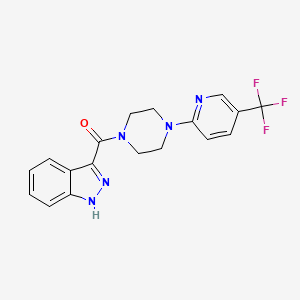
![2-({1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2485021.png)
![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2485022.png)
